(2R)-2-[(E)-3-[(2S,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(E)-3-[(2S,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid is a natural product found in Origanum vulgare with data available.
科学的研究の応用
Metabolism and Pharmacokinetics
Research on compounds with structural similarities, such as benzofuran derivatives, has been conducted to understand their disposition and metabolism in humans. For instance, a study on the orexin receptor antagonist SB-649868, which features a benzofuran moiety, revealed detailed pharmacokinetics, including its metabolism and elimination routes. This compound was found to be extensively metabolized with principal elimination via feces, indicating the significance of studying metabolic pathways for complex molecules (Renzulli et al., 2011).
Therapeutic Potential
Another area of research is the therapeutic applications of benzofuran derivatives. For example, certain benzofuran-acetamide scaffolds have been explored for their anticonvulsant activity, demonstrating the potential of such structures in developing treatments for neurological disorders (Shakya et al., 2016).
Molecular Design and Synthesis
The design and synthesis of molecules containing benzofuran units are crucial for developing new therapeutic agents. Studies in this area focus on creating novel compounds with enhanced biological activities, such as anti-inflammatory and analgesic properties, by manipulating the benzofuran core structure (Berk et al., 2009).
Enzymatic and Transporter Interactions
Understanding the interaction of complex molecules with enzymes and transporters is essential for predicting their pharmacological effects. Research on the endothelin receptor antagonist TA-0201 and its metabolites in rats highlighted the importance of such interactions in drug disposition and efficacy, providing a model for studying similar compounds (Fukuda et al., 2010).
特性
分子式 |
C36H30O16 |
---|---|
分子量 |
718.6 g/mol |
IUPAC名 |
(2R)-2-[(E)-3-[(2S,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28+,31+,32-/m1/s1 |
InChIキー |
SNKFFCBZYFGCQN-ZQDRKSDISA-N |
異性体SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
同義語 |
lithospermic acid B monardic acid B |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。